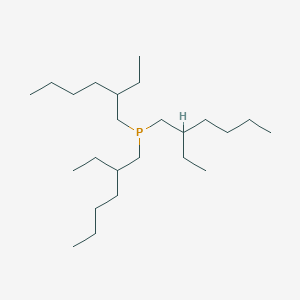

Tris(2-ethylhexyl)phosphine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

CAS No. |

17423-52-8 |

|---|---|

Molecular Formula |

C24H51P |

Molecular Weight |

370.6 g/mol |

IUPAC Name |

tris(2-ethylhexyl)phosphane |

InChI |

InChI=1S/C24H51P/c1-7-13-16-22(10-4)19-25(20-23(11-5)17-14-8-2)21-24(12-6)18-15-9-3/h22-24H,7-21H2,1-6H3 |

InChI Key |

UTAXICGCDMYKKJ-UHFFFAOYSA-N |

SMILES |

CCCCC(CC)CP(CC(CC)CCCC)CC(CC)CCCC |

Canonical SMILES |

CCCCC(CC)CP(CC(CC)CCCC)CC(CC)CCCC |

Other CAS No. |

17423-52-8 |

Origin of Product |

United States |

Contextualization Within Organophosphorus Chemistry

Tris(2-ethylhexyl)phosphine belongs to the class of tertiary phosphines, which are organic derivatives of phosphine (B1218219) (PH3). In organophosphorus chemistry, these compounds are significant for the lone pair of electrons on the phosphorus atom, which allows them to act as nucleophiles and ligands in coordination chemistry. The phosphorus in this compound is in the +3 oxidation state.

Unlike its oxidized counterpart, this compound oxide (TEHPO), where the phosphorus atom is bonded to an oxygen atom, this compound is a reducing agent. evitachem.comkuleuven.be It can be oxidized to form the corresponding phosphine oxide. The reactivity of phosphines is influenced by the nature of the organic substituents. In the case of this compound, the bulky and electron-donating 2-ethylhexyl groups significantly impact its steric and electronic properties.

Academic Significance and Research Trajectory of Tris 2 Ethylhexyl Phosphine

The academic interest in Tris(2-ethylhexyl)phosphine and related bulky phosphines stems from their applications in catalysis and materials science. While much of the literature focuses on its oxidized form, tris(2-ethylhexyl) phosphate (B84403) (TEHP), used as a plasticizer and flame retardant, the phosphine (B1218219) itself is a subject of study for its role as a ligand in transition metal catalysis. ca.govnih.govwikipedia.org The large steric bulk of the 2-ethylhexyl groups can create a specific coordination environment around a metal center, influencing the selectivity and activity of the catalyst.

Research has explored the use of bulky phosphines in various catalytic reactions. For instance, bulky phosphine ligands are known to be effective in cross-coupling reactions. The electron-donating nature of the alkyl groups in this compound increases the electron density on the phosphorus atom, enhancing its ability to coordinate to metal centers.

Structural Motif and Its Implications for Theoretical Reactivity

Direct Synthesis of this compound

The direct synthesis of tertiary phosphines such as this compound can be achieved through several established methodologies, including reactions involving organometallic reagents and direct addition reactions to unsaturated systems.

Grignard Reagent-Based Approaches for Trialkylphosphine Formation

A primary and widely utilized method for the synthesis of symmetric and asymmetric trialkylphosphines is the reaction of a phosphorus halide with an organometallic compound, most notably a Grignard reagent. nih.govnih.gov This approach involves the coupling of an alkyl Grignard reagent with a phosphorus source, typically phosphorus trichloride (B1173362) (PCl₃). nih.gov

The general reaction proceeds by the stoichiometric addition of the Grignard reagent (R-MgX) to PCl₃. For the synthesis of this compound, the 2-ethylhexylmagnesium halide Grignard reagent would be reacted with PCl₃. The reaction is typically performed in an ether solvent, such as tetrahydrofuran (B95107) (THF) or diethyl ether, under controlled temperature conditions to manage the exothermic nature of the reaction. nih.govgoogle.com A Chinese patent describes a process where a Grignard reagent is first prepared by reacting an alkyl halide with magnesium metal, and this is subsequently reacted with phosphorus trichloride to yield the trialkylphosphine. google.com While this method is a cornerstone for forming P-C bonds, challenges can include the formation of byproducts if the reaction is not carefully controlled. nih.gov

| Reagent 1 | Reagent 2 | Product | Solvent | Ref. |

| Alkyl/Aryl Magnesium Halide | Chlorodiphenylphosphine | Mixed Arylalkyl Tertiary Phosphine (B1218219) | THF | nih.gov |

| Methyl Magnesium Chloride | Chlorodiphenylphosphine | Methyldiphenylphosphine | THF | nih.gov |

| Alkyl Halide + Magnesium | Phosphorus Trichloride | Trialkylphosphine | Ether | google.com |

| Methyl-magnesium-bromide | Triphenyl Phosphite (B83602) | Trimethyl-phosphine | Diethyl Ether | google.com |

Hydrophosphination Pathways for Tertiary Phosphine Synthesis

Hydrophosphination represents an atom-economical method for the synthesis of tertiary phosphines by the direct addition of a P-H bond across a carbon-carbon multiple bond. mdpi.comuvm.edu This reaction can be catalyzed by various means, including bases, acids, or transition metals, but can also proceed under catalyst-free conditions. rsc.orgwikipedia.org

For the synthesis of this compound, this pathway would theoretically involve the addition of phosphine (PH₃) to three equivalents of 2-ethyl-1-hexene. Base-catalyzed hydrophosphination is effective for Michael acceptors, where PH₃ adds to activated alkenes. wikipedia.org Acid catalysis is suitable for alkenes that can form stable carbocations. wikipedia.org More recently, catalyst-free hydrophosphination reactions have been developed, often using an additive like 2-methyltetrahydrofuran (B130290) (Me-THF) to improve conversion and reaction times while reducing the air sensitivity of the phosphine reagents. rsc.org This method has been shown to be effective for a wide range of alkenes, including mono- and polyfunctional substrates. rsc.org Transition metal catalysts, such as those based on palladium or platinum, are also employed to achieve high reactivity and stereoselectivity in hydrophosphination reactions. mdpi.comacs.org

| Catalyst Type | Substrates | Key Features | Ref. |

| Catalyst-Free (with Me-THF) | Alkenes, Acrylates | Improved conversion, high regioselectivity, reduced air sensitivity. | rsc.org |

| Palladacycle | Enones, Secondary Phosphines | Highly reactive and stereoselective for chiral phosphines. | acs.org |

| Base-Catalyzed | Michael Acceptors (e.g., acrylonitrile) | Addition of PH₃ to electron-deficient alkenes. | wikipedia.org |

| Acid-Catalyzed | Alkenes forming stable carbocations (e.g., isobutylene) | Addition of PH₃ to electron-rich alkenes. | wikipedia.org |

Nucleophilic Addition of Phosphine (PH₃) in the Synthesis of Related Phosphines

Tertiary phosphines can act as potent nucleophiles, initiating reactions through their addition to activated carbon-carbon multiple bonds. nih.gov This reactivity forms the basis of phosphine-catalyzed reactions, where the phosphine adds to an electron-deficient alkene or alkyne to form a zwitterionic intermediate, such as a β-phosphonium enolate. nih.govillinois.edu

While this is often discussed in the context of catalysis where the phosphine is regenerated, the initial nucleophilic addition step is fundamental to P-C bond formation. The addition of phosphine (PH₃) or a primary/secondary phosphine to a Michael acceptor is a well-established route for creating phosphines. wikipedia.org For instance, PH₃ reacts with acrylonitrile (B1666552) under base catalysis to form tris(cyanoethyl)phosphine. wikipedia.org A similar principle could be applied to synthesize related functionalized phosphines. The synthesis of tris(2-carboxyethyl)phosphine (B1197953) hydrochloride, for example, has been achieved via the reaction of PH₃ with acrylonitrile, followed by hydrolysis. google.com This demonstrates the utility of nucleophilic addition of phosphine to activated alkenes as a foundational step in building more complex phosphine structures.

Synthesis of this compound Oxide

This compound oxide (TEHPO) can be prepared either by the direct oxidation of its corresponding phosphine or through alternative routes that build the P=O bond as part of the main synthetic sequence.

Oxidative Transformations of this compound

The oxidation of trialkylphosphines to their corresponding phosphine oxides is a common and efficient transformation due to the high stability of the phosphoryl (P=O) bond. thieme-connect.de Lower trialkylphosphines can even oxidize spontaneously in air. thieme-connect.de For a controlled and high-yielding synthesis, various oxidizing agents are employed.

Hydrogen peroxide is a superior oxidant for this purpose, often used in aqueous solutions. thieme-connect.de A patent for preparing trialkylphosphine oxides describes an in-situ process where a trialkylphosphine is first synthesized via a Grignard reaction and then oxidized with a peroxide, such as hydrogen peroxide, to give the final trialkylphosphine oxide product. google.com In an example from this patent, the process yielded this compound oxide with a purity of 89% and a yield of 75%. google.com Other oxidizing agents like organic peroxides or even sulfuryl chloride fluoride (B91410) can also be used to convert trialkylphosphines to their oxides effectively. thieme-connect.de

| Oxidizing Agent | Substrate | Key Features | Ref. |

| Hydrogen Peroxide | Trialkylphosphine | Superior results, often used in aqueous solution. | google.comthieme-connect.de |

| Air | Lower Trialkylphosphines | Spontaneous but can lead to side reactions. | thieme-connect.de |

| Sulfuryl Chloride Fluoride | Trialkylphosphines | Rapid reaction at room temperature. | thieme-connect.de |

| Inorganic/Organic Peroxides | Trialkylphosphines | General method for efficient oxidation. | thieme-connect.de |

Alternative Synthetic Routes to Trialkylphosphine Oxides

Alternative methods allow for the synthesis of trialkylphosphine oxides without isolating the intermediate trialkylphosphine. A prominent example is the Grignard reagent-phosphorus oxychloride method. tandfonline.comcas.cn In this approach, a Grignard reagent is reacted directly with phosphorus oxychloride (POCl₃). However, this route is often plagued by low yields of the desired trialkylphosphine oxide, with the major products being dialkylphosphinic and monoalkylphosphonic acids. google.comcas.cn This is attributed to the high reactivity of the P-Cl bonds in POCl₃ and potential side reactions.

Despite its drawbacks, this method has been explored for industrial production. A study comparing synthetic methods for mixed trialkylphosphine oxides (TRPO) found the Grignard reagent method suitable for industrial scale-up in China. tandfonline.com Improvements to this general approach have been the subject of research to enhance the yield of the target trialkylphosphine oxide. cas.cn Another method involves the hydrolysis of an alkyl phosphine-iodine complex, which has been studied for the synthesis of mixed trialkyl phosphine-oxides (TRPO). researchgate.net

| Method | Reactant 1 | Reactant 2 | Disadvantages | Ref. |

| Grignard-POCl₃ | Alkyl Magnesium Halide | Phosphorus Oxychloride (POCl₃) | Low yield of trialkylphosphine oxide; formation of acid byproducts. | google.comcas.cn |

| Hydrolysis of Complex | Alkyl Phosphine-Iodine Complex | Water | Primarily for mixed TRPO. | researchgate.net |

Advanced Purification and Methodological Characterization of Synthetic Products

Following synthesis, the crude product containing this compound oxide or its related derivatives must undergo rigorous purification to remove unreacted starting materials, solvents, and byproducts. The final purity and identity of the compound are confirmed using various analytical techniques.

Purification Techniques

A common purification sequence for this compound oxide synthesized via the Grignard route involves several steps:

Aqueous Washing : The reaction mixture is first filtered, and the resulting organic phase is washed with a saturated brine solution. This step helps to remove water-soluble impurities and salts. The mixture is allowed to stand and separate into layers, with the aqueous phase being discarded. google.com

Distillation : The organic phase is then subjected to distillation under reduced pressure. This process effectively removes the solvent and other volatile components, isolating the higher-boiling this compound oxide product. google.com

Chromatography : For compounds like tris(2-ethylhexyl) phosphite, further purification can be achieved using silica (B1680970) gel chromatography with a solvent system such as a hexane/ethyl acetate (B1210297) mixture. This technique is highly effective for separating compounds with different polarities.

Methodological Characterization

A combination of spectroscopic methods is employed to confirm the structure and assess the purity of the final product.

| Technique | Purpose | Key Findings |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural Elucidation & Purity | ³¹P NMR: This is a crucial technique for phosphorus-containing compounds. Tris(2-ethylhexyl) phosphite shows a characteristic single resonance around δ 125–130 ppm. The chemical shift for phosphine oxides like TEHPO is different and will shift significantly upon coordination with metals, confirming the involvement of the phosphoryl group in bonding. rsc.org¹H NMR: Confirms the presence of the 2-ethylhexyl alkyl chains. researchgate.net |

| Fourier-Transform Infrared (FT-IR) Spectroscopy | Functional Group Identification | Identifies key functional groups. For phosphites, a characteristic P–O–C stretching vibration appears in the 950–1050 cm⁻¹ region. For phosphine oxides, the P=O stretch is a key indicator, and its frequency shift can provide evidence of coordination to other species. rsc.org |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Purity Assessment & Byproduct Identification | Used to verify the purity of the final product and confirm the absence of residual starting materials or byproducts from the synthesis, such as unreacted alcohols. tandfonline.com |

These characterization methods provide comprehensive data to verify the identity, structure, and purity of the synthesized this compound derivatives, ensuring they meet the required specifications for their intended applications. For example, yields for this compound oxide prepared via the Grignard-PCl₃ method can reach 75% with a purity of 89% as determined by these techniques. google.com

Ligand Design Principles and Coordination Modes

Tertiary phosphines (PR₃) are a cornerstone of coordination chemistry, valued for their role as "soft" σ-donating ligands that can stabilize a wide array of transition metal complexes. cardiff.ac.uk The coordination of a phosphine ligand to a metal center is primarily governed by the donation of the phosphorus atom's lone pair of electrons into a vacant metal d-orbital, forming a coordinate covalent bond. atlanticoer-relatlantique.ca The nature of the organic substituents (R groups) on the phosphorus atom is critical, as it allows for the fine-tuning of the ligand's steric and electronic properties, which in turn dictates the structure, stability, and reactivity of the resulting metal complex. cardiff.ac.uk

The 2-ethylhexyl group in this compound is a branched alkyl chain, which imparts significant steric bulk. This bulk can influence the coordination number of the metal center, often favoring lower coordination numbers and creating a specific pocket around the metal that can control substrate access in catalytic applications.

Complexation with Transition Metals

The formation of complexes between this compound and transition metals is anticipated to follow the general patterns observed for other bulky trialkylphosphines. These ligands are known to coordinate to a variety of late transition metals, including but not limited to, palladium, platinum, nickel, rhodium, and iridium. The stability and structure of these complexes are a direct consequence of the steric and electronic profile of the phosphine ligand.

The steric and electronic properties of phosphine ligands are often quantified by Tolman's parameters: the cone angle (θ) and the electronic parameter (ν). The cone angle is a measure of the ligand's steric bulk, while the electronic parameter reflects its electron-donating ability.

Promoting lower coordination numbers: The bulky substituents can prevent the coordination of multiple ligands to the metal center.

Influencing bond angles: The steric repulsion between ligands can lead to distortions from ideal geometries.

Creating a specific catalyst pocket: The defined space around the metal center can enhance selectivity in catalytic reactions.

Electronically, as a trialkylphosphine, this compound is expected to be a strong σ-donor. cardiff.ac.uk The alkyl groups are electron-releasing, which increases the electron density on the phosphorus atom and enhances its ability to donate to the metal center. This strong donating character can increase the electron density at the metal, which can in turn influence the rates of key steps in catalytic cycles, such as oxidative addition.

To provide context, the following table presents the Tolman parameters for a selection of other bulky phosphine ligands.

| Phosphine Ligand | Cone Angle (θ) in degrees | Electronic Parameter (ν) in cm⁻¹ (for Ni(CO)₃L) |

| Tri-tert-butylphosphine (P(t-Bu)₃) | 182 | 2056.1 |

| Tricyclohexylphosphine (PCy₃) | 170 | 2056.4 |

| Triisopropylphosphine (P(i-Pr)₃) | 160 | 2057.3 |

| Triisobutylphosphine (P(i-Bu)₃) | 143 | 2058.4 |

This table presents representative data from the literature for comparative purposes.

The formation of metal complexes with this compound would typically be achieved through ligand substitution reactions, where a weaker-bound ligand in a metal precursor is displaced by the phosphine. The stability of the resulting complex is influenced by several factors:

The strength of the metal-phosphorus bond: This is a function of both the σ-donating ability of the phosphine and the Lewis acidity of the metal center.

Steric interactions: While some steric bulk is often desirable for stability and catalytic activity, excessive steric hindrance can destabilize a complex.

Chelate effects: As this compound is a monodentate ligand, it does not benefit from the enhanced stability of the chelate effect seen with polydentate ligands.

Related Tripodal Phosphine Ligands in Coordination Chemistry

To better understand the potential coordination behavior of this compound, it is instructive to examine the well-documented coordination chemistry of related tripodal phosphine ligands.

Tris[2-(diphenylphosphino)ethyl]phosphine, commonly known as pp3, is a tetradentate ligand with a central phosphorus atom and three pendant diphenylphosphino arms. Its coordination chemistry has been extensively studied, revealing a rich variety of complexation behaviors.

Formation of Polynuclear Complexes: The flexible ethyl arms of pp3 allow it to act as a bridging ligand, facilitating the formation of linear trinuclear and pentanuclear complexes with metal ions such as Pd(II), Pt(II), Ni(II), and Rh(III). qub.ac.uk These complexes are formed through the stepwise reaction of the terminal phosphino (B1201336) groups of a pp3-metal complex with another metal center. qub.ac.uk

Stereoselective Synthesis: The geometry of the resulting polynuclear complexes can be controlled by the choice of counteranion. For example, the use of tetrafluoroborate (B81430) salts of [MX(pp3)] (M = Pd(II) or Ni(II)) leads to the formation of trans isomers, while the use of a chloride salt of [PdCl(pp3)] results in the formation of cis isomers. qub.ac.uk

Ligand Exchange and Geometrical Isomerization: The formation of these polynuclear complexes can involve ligand exchange and even geometrical isomerization at the metal centers, as demonstrated by the reaction of [PdCl(pp3)]Cl with trans-[PtCl₂(NCC₆H₅)₂], which proceeds with a trans-to-cis isomerization at the platinum center. qub.ac.uk

Tris(2-carboxyethyl)phosphine (TCEP) is a water-soluble phosphine that is widely used as a reducing agent for disulfide bonds in proteins. Its coordination chemistry with various metal ions, including Ni(II), Cu(II), Zn(II), Cd(II), and Pb(II), has been investigated. ontosight.airesearchgate.net

Formation of ML Complexes: In neutral pH, TCEP primarily forms ML complexes with the aforementioned metal ions. ontosight.airesearchgate.net Monoprotonated MHL species are also observed in weakly acidic conditions. ontosight.airesearchgate.net

Weak to Moderate Stability: The stability constants (log β(ML)) for TCEP complexes are generally in the range of 3-5, indicating relatively weak to moderate complex stability. ontosight.airesearchgate.net The corresponding oxide, TCEPO, forms even weaker complexes with log β(ML) values around 1.5-2.5. ontosight.airesearchgate.net

Competitive Binding: TCEP can act as a competitive inhibitor for metal binding in biological systems. For instance, it has been shown to competitively inhibit the binding of Cu(I) to the low-affinity site of a metallopeptide. nih.gov

The following table summarizes the stability constants for some metal complexes of TCEP.

| Metal Ion | log β(ML) for TCEP | log β(ML) for TCEPO |

| Ni(II) | ~3-5 | ~1.5-2.5 |

| Cu(II) | ~3-5 | ~1.5-2.5 |

| Zn(II) | ~3-5 | ~1.5-2.5 |

| Cd(II) | ~3-5 | ~1.5-2.5 |

| Pb(II) | ~3-5 | ~1.5-2.5 |

This table presents generalized data from the literature. ontosight.airesearchgate.net

Coordination Behavior of Hetaryl-Substituted Phosphine Ligands and their Chalcogenides

The coordination chemistry of hetaryl-substituted phosphine ligands and their corresponding chalcogenides (oxides, sulfides, and selenides) is a rich and diverse field, driven by the presence of multiple potential donor sites within a single molecule. These ligands, which incorporate heterocyclic rings such as pyridine, thiophene (B33073), or furan, offer a range of coordination modes and have found applications in the development of catalysts, functional materials, and supramolecular assemblies. The interplay between the soft phosphorus donor and the harder heteroatom (e.g., nitrogen in pyridine) or the π-system of the heterocycle allows for the formation of a wide variety of metal complexes with unique structural and electronic properties.

Hetaryl-substituted phosphines can act as monodentate ligands through the phosphorus atom, or as polydentate ligands by involving the heteroatoms of the hetaryl substituents in coordination. The specific coordination behavior is influenced by several factors, including the nature of the hetaryl group, the metal center, and the reaction conditions.

Tris(hetaryl)substituted phosphines and their chalcogenides are notable for their potential as polydentate ligands in the design of metal complexes. researchgate.net For instance, tris(2-pyridyl)phosphine (B3050498) has been shown to exhibit various coordination patterns, including N- and P-monodentate, P,N-bridging, and N,N,N-tridentate (scorpionate) coordination. rsc.org The oxidation of the phosphorus atom to form the corresponding phosphine oxide, sulfide, or selenide (B1212193) modifies the electronic and steric properties of the ligand, which in turn influences its coordination behavior. The P=O, P=S, or P=Se group can also participate in coordination, further expanding the structural possibilities.

A study of tris[2-(4-pyridyl)ethyl]phosphine and tris[2-(2-pyridyl)ethyl]phosphine, along with their chalcogenides, revealed that these compounds exist in solution as an equilibrium of different conformers. mdpi.com The introduction of an ethylene (B1197577) bridge between the phosphorus and the pyridyl rings leads to greater conformational flexibility compared to directly substituted tris(pyridyl)phosphines. mdpi.com This flexibility, combined with the presence of multiple donor atoms, makes them versatile ligands for constructing complex coordination architectures.

The coordination of tri(3-pyridyl)- and tri(4-pyridyl)phosphine chalcogenides with zinc tetraphenylporphyrinate (ZnTPP) has been shown to occur selectively through all three pyridyl groups, forming well-defined supramolecular assemblies. researchgate.net This demonstrates the ability of the hetaryl nitrogen atoms to act as primary coordination sites, especially when the phosphorus center is oxidized.

The coordination chemistry of phosphines bearing thiophene substituents has also been explored. Thiophene can coordinate to a metal center in several ways, including through the sulfur atom (η¹(S)) or through the π-system of the ring (η², η⁴, and η⁵). researchgate.net The specific mode of coordination is critical in applications such as hydrodesulfurization catalysis, where the interaction between the thiophene moiety and the metal catalyst is a key step.

The table below presents selected NMR spectroscopic data for some hetaryl-substituted phosphine chalcogenides, illustrating the effect of the chalcogen and the hetaryl substituent on the electronic environment of the phosphorus nucleus.

| Compound | Solvent | δ (³¹P) (ppm) | ¹J(P,Se) (Hz) | Reference |

| Ph₂P(Se)fcSbPh₂ (1Se) | CDCl₃ | - | 735 | acs.org |

| 1-Se (peri-substituted acenaphthene) | CDCl₃ | 86.3, 58.4 | ~690 | nih.gov |

| (3-Py)₃P=S (2) | CDCl₃ | 44.5 | - | researchgate.net |

| (3-Py)₃P=Se (3) | CDCl₃ | 36.5 | 748 | researchgate.net |

| (4-Py)₃P=S (6) | CDCl₃ | 44.2 | - | researchgate.net |

| (4-Py)₃P=Se (7) | CDCl₃ | 36.1 | 746 | researchgate.net |

This table is interactive. Users can sort the data by clicking on the column headers.

The ¹J(P,Se) coupling constant is a sensitive probe of the P-Se bond character and the electronic properties of the substituents on the phosphorus atom. For example, the ¹J(P,Se) value for 1-(diphenylphosphino-1'-selenoyl)-1'-(diphenylstibino)ferrocene (1Se) is 735 Hz, which provides insight into the electron-withdrawing nature of the stibine-substituted ferrocenyl group. acs.org In the case of the peri-substituted acenaphthene (B1664957) phosphine selenide (1-Se), the presence of two distinct signals in the ³¹P NMR spectrum at room temperature, each with its own ¹J(P,Se) coupling, indicates the existence of two stable rotational conformers in solution due to the high steric bulk. nih.gov

The coordination of these ligands to metal centers can lead to the formation of discrete mononuclear or polynuclear complexes, as well as coordination polymers. The choice of the hetaryl group, the chalcogen atom, and the metal precursor allows for the rational design of complexes with desired geometries and properties. For example, the reaction of tris(2-pyridyl)phosphine and its oxide with metal hexafluoroacetylacetonate (hfac) complexes results in different products depending on the metal ion, showcasing a metal-specifiable switching between the formation of different complex types. rsc.org

Catalytic Applications of Tris 2 Ethylhexyl Phosphine and Its Analogues

Role in Homogeneous Catalysis

Bulky and electron-rich phosphine (B1218219) ligands are cornerstones of modern homogeneous catalysis, particularly for palladium-catalyzed cross-coupling reactions. Their primary role is to stabilize the metal center and modulate its reactivity. The strong σ-donating ability of trialkylphosphines increases the electron density on the palladium center, which in turn promotes the oxidative addition of aryl halides—often the rate-limiting step of the catalytic cycle. researchgate.net Furthermore, their large steric footprint facilitates the reductive elimination step, which leads to product formation and regeneration of the active catalyst. researchgate.net This combination of electronic and steric effects makes ligands like Tris(2-ethylhexyl)phosphine and its analogues indispensable for achieving high catalytic activity and efficiency. researchgate.net

Palladium-phosphine catalyst systems are versatile and have been successfully applied to a wide array of cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency. researchgate.net

Buchwald-Hartwig Amination: This reaction forms carbon-nitrogen bonds by coupling amines with aryl halides. Bulky trialkylphosphine ligands are remarkably active, allowing the coupling of a wide variety of primary and secondary amines with aryl chlorides, bromides, and iodides under relatively mild conditions. wikipedia.org The development of sterically hindered phosphine ligands was a critical breakthrough for this transformation, significantly expanding its scope and utility in synthesizing pharmaceuticals and organic materials. wikipedia.orgacsgcipr.org

Suzuki-Miyaura Coupling: One of the most widely used cross-coupling reactions, the Suzuki-Miyaura coupling joins an organoboron compound with an organohalide. Catalyst systems based on electron-rich, bulky phosphines exhibit unprecedented activity, enabling reactions with low catalyst loadings, the synthesis of sterically hindered biaryls, and the use of challenging aryl chloride substrates, often at room temperature. nih.govnih.gov The ligand's properties are crucial for facilitating the oxidative addition and subsequent transmetalation steps. nih.gov

Stille Coupling: This reaction couples an organotin compound with an sp²-hybridized organohalide. Simple and inexpensive palladium catalysts supported by ligands like tricyclohexylphosphine have demonstrated the highest activity observed for the coupling of non-activated and deactivated aryl chlorides.

Sonogashira Coupling: The Sonogashira reaction creates carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. wikipedia.org While traditionally requiring both palladium and copper co-catalysts, modern protocols using bulky phosphine ligands have enabled copper-free versions of the reaction. wikipedia.org Ligands such as P(t-Bu)₃ are effective for coupling aryl bromides at room temperature. organic-chemistry.org The choice of phosphine can be tailored to the steric demands of the substrates to optimize catalytic performance. researchgate.net

Heck Reaction: This reaction involves the coupling of an unsaturated halide with an alkene. wikipedia.org The use of palladium catalysts with phosphine ligands facilitates the reaction, and sterically hindered ligands can help generate the highly active, coordinatively unsaturated palladium species needed for the catalytic cycle. researchgate.net

Negishi and Hiyama Couplings: The Negishi reaction couples an organozinc compound with an organohalide, while the Hiyama coupling utilizes an organosilicon compound. Bulky phosphine ligands are also effective in these transformations, promoting the key steps of the catalytic cycle and allowing for the coupling of a broad range of substrates.

The table below summarizes the application of analogues of this compound in various cross-coupling reactions.

| Reaction | Ligand Analogue | Substrate 1 | Substrate 2 | Catalyst System | Conditions | Yield (%) |

| Buchwald-Hartwig | t-BuXPhos | Aryl chloride | Secondary amine | [(cinnamyl)PdCl]₂ | 30-50 °C, Water | 85-98 |

| Suzuki-Miyaura | SPhos | Aryl chloride | Arylboronic acid | Pd(OAc)₂ / SPhos | Room Temp, Toluene | 95-99 |

| Stille | PCy₃ | Deactivated aryl chloride | Organostannane | Pd₂ (dba)₃ / PCy₃ | 80 °C, Dioxane | ~98 |

| Sonogashira (Cu-free) | P(t-Bu)₃ | Aryl bromide | Terminal alkyne | Pd(PhCN)₂Cl₂ / P(t-Bu)₃ | Room Temp, Dioxane | 90-98 |

| Heck | PCy₃ | Aryl chloride | Alkene | PdCl₂(PCy₃)₂ / Cs₂CO₃ | Dioxane | 85-95 |

This table presents representative data for analogues of this compound to illustrate catalytic efficacy. Conditions and yields are substrate-dependent.

Transfer hydrogenation is a process where hydrogen is transferred from a donor molecule (like propan-2-ol) to an acceptor (like a ketone) without using gaseous H₂. Ruthenium complexes incorporating phosphine ligands are often used as catalysts for these reactions. While the field has seen significant development with N-heterocyclic phosphines and secondary phosphine oxides, trialkylphosphines can also play a role in forming active catalysts for the reduction of unsaturated compounds. eurekalert.orgrsc.org Chiral bis(trialkylphosphine) ligands, for instance, have been developed for highly enantioselective hydrogenation reactions, highlighting the importance of the ligand structure in controlling stereoselectivity. acs.org

Mechanistic Investigations of Phosphine-Catalyzed Reactions

The mechanism of palladium-catalyzed cross-coupling reactions generally follows a well-established cycle: oxidative addition, transmetalation (for reactions like Suzuki, Stille, etc.) or amine coordination/deprotonation (for Buchwald-Hartwig), and reductive elimination. wikipedia.orgnih.gov Mechanistic studies have consistently shown that electron-rich and bulky phosphine ligands are critical for promoting the oxidative addition of aryl halides to the Pd(0) center, which is often the rate-determining step. researchgate.net

For the Buchwald-Hartwig amination, kinetic studies have revealed complex reaction pathways, with the catalyst's resting state and the exact mechanism of oxidative addition being heavily dependent on the specific ligand, substrates, and reaction conditions. mit.edu The steric bulk of the phosphine ligand is crucial for promoting the final reductive elimination step, which forms the C-N bond and regenerates the active Pd(0) catalyst. researchgate.net

Rational Design Principles for Phosphine-Based Catalysts

The design of effective phosphine ligands is guided by the systematic tuning of their steric and electronic properties to optimize catalytic performance. umb.edu

Steric Properties: The steric bulk of a phosphine ligand, often quantified by the Tolman cone angle, is a critical design parameter. umb.edu Increased steric hindrance around the metal center can promote reductive elimination and prevent the formation of inactive catalyst dimers. wikipedia.org For example, the success of ligands like tri-tert-butylphosphine and the Buchwald-type dialkylbiaryl phosphines in coupling unreactive aryl chlorides is largely attributed to their immense steric bulk. dntb.gov.uawikipedia.org

The interplay between steric and electronic effects is fundamental. The most successful ligands for challenging cross-coupling reactions are typically those that are both highly electron-rich and sterically demanding. researchgate.net The rational design of new phosphine-based catalysts involves modifying the alkyl or aryl substituents on the phosphorus atom to achieve the optimal balance of these properties for a specific chemical transformation. This has led to the development of extensive libraries of ligands tailored for high activity and selectivity in a broad range of catalytic applications. tcichemicals.com

Applications in Separation Science: Focus on Tris 2 Ethylhexyl Phosphine Oxide

Solvent Extraction of Metal Ions

TEHPO is utilized as an extractant in liquid-liquid extraction processes to separate and purify valuable metals. Its efficacy is particularly notable in the separation of rare earth elements and actinides, as well as other specific metal cations.

Rare Earth Element Separation

The separation of individual rare earth elements (REEs) is a challenging task due to their similar chemical properties. TEHPO has demonstrated high selectivity for certain REEs, making it a valuable tool in their purification.

Cerium(IV): Studies have shown that TEHPO can effectively extract Cerium(IV) from nitric acid solutions. The separation factors of Ce(IV) over other elements like Thorium(IV) and various trivalent lanthanides (La³⁺, Gd³⁺, Lu³⁺) are significantly high, indicating excellent selectivity. researchgate.net The extraction mechanism involves the formation of a Ce(NO3)4·2TEHPO complex. researchgate.net Comparatively, TEHPO exhibits better interfacial properties and a higher extraction and saturation loading capacity for Ce(IV) than other extractants like Cyanex 923. researchgate.net

Dysprosium(III): The solvent extraction of Dysprosium(III) is crucial due to its application in permanent magnets. While specific studies focusing solely on TEHPO for Dysprosium(III) extraction are not extensively detailed in the provided search results, the general applicability of organophosphorus extractants for REE separation is well-established. For instance, 2-ethylhexylphosphonic acid mono-2-ethylhexyl ester (PC88A), a related organophosphorus compound, has been extensively studied for Dysprosium(III) extraction from various acidic media. ysxbcn.comresearchgate.netresearchgate.net

Neodymium(III): Neodymium is another critical rare earth element used in high-strength magnets. The extraction of Neodymium(III) from nitrate (B79036) solutions has been investigated using various organophosphorus extractants. dbc.wroc.plresearchgate.netmdpi.comresearchgate.net The efficiency of extraction is influenced by factors such as the concentration of the extractant and the nature of the diluent used. dbc.wroc.plresearchgate.net For example, increasing the concentration of the extractant generally leads to higher extraction efficiency for Neodymium(III). dbc.wroc.pl

| Rare Earth Element | Extractant System | Key Findings |

| Cerium(IV) | TEHPO in Nitric Acid | High selectivity over Th(IV) and other lanthanides. Forms a Ce(NO3)4·2TEHPO complex. researchgate.net |

| Dysprosium(III) | PC88A in Nitric Acid | Effective extraction, with the distribution ratio influenced by acid and extractant concentrations. ysxbcn.comresearchgate.net |

| Neodymium(III) | Cyanex 572 in Dodecane | Extraction efficiency increases with pH and extractant concentration. dbc.wroc.pl |

Selective Extraction of Other Metal Cations

TEHPO and similar organophosphorus compounds are also effective in the selective extraction of other metal cations.

Tin(IV): The solvent extraction of Tin(IV) from hydrochloric acid media has been successfully demonstrated using 2-ethylhexyl phosphonic acid mono-2-ethylhexyl ester (PC-88A) in toluene. nih.govsemanticscholar.org Quantitative extraction can be achieved within a short equilibration time, and the tin can be subsequently stripped from the organic phase using a higher concentration of hydrochloric acid. nih.gov

Fundamental Studies on Extraction Mechanisms

Understanding the fundamental principles governing the extraction process is crucial for optimizing separation efficiency and selectivity.

Influence of Extractant Structure (Alkyl Chain Length and Branching) on Extraction Efficiency and Selectivity

The structure of the extractant molecule, particularly the nature of the alkyl chains, significantly influences its extraction behavior.

Alkyl Chain Length: The length of the alkyl chains can affect the steric hindrance around the coordinating oxygen atom of the phosphine (B1218219) oxide. Studies on other systems have shown that increasing the alkyl chain length can impact charge mobility and molecular packing in organic semiconductors. rsc.org In the context of extraction, longer alkyl chains can sometimes lead to decreased extraction efficiency due to increased steric hindrance, though this is not a universal rule and depends on the specific metal ion and extraction conditions. nih.govrsc.orgnih.gov

Branching: The branched structure of the 2-ethylhexyl group in TEHPO is a key feature. This branching enhances the solubility of the extractant and its metal complexes in common organic diluents, preventing the formation of a third phase during extraction. This is a significant advantage over straight-chain analogues, which are more prone to forming undesirable emulsions or precipitates.

Synergistic Effects in Mixed Extractant Systems for Enhanced Separation

Synergism in solvent extraction occurs when the extractive capability of a mixture of two extractants is greater than the sum of their individual extraction efficiencies. cabidigitallibrary.org This phenomenon is often exploited to enhance the separation of metal ions.

Mechanism of Synergism: The synergistic effect is typically attributed to the formation of a mixed-ligand complex in the organic phase. cabidigitallibrary.org For example, a mixture of an acidic extractant and a neutral extractant can lead to the formation of a more stable and more lipophilic metal complex, thereby increasing its extraction into the organic phase. cabidigitallibrary.orgosti.govresearchgate.net

Applications: Synergistic systems have been widely applied to the separation of lanthanides and actinides. deswater.comiaea.org For instance, the combination of a neutral organophosphorus molecule with an acidic one was first observed to have a synergistic effect on the recovery of uranium. cabidigitallibrary.org The magnitude of the synergistic effect can be influenced by the nature of the diluent and the specific extractants used. osti.gov

| Mixed Extractant System | Metal Ions | Observed Effect |

| Mono(2-ethylhexyl)phosphoric acid (H2MEHP) + Neutral Synergists (e.g., TBP, TOPO) | Lanthanides(III), Actinides(III), Th(IV), U(VI) | Positive synergism observed, with the effect being more pronounced with TOPO. osti.gov |

| N,N'-dimethyl-N,N'-dioctyl-hexyl-ethoxy malonamide (B141969) (DMDOHEMA) + Di(2-ethylhexyl)phosphoric acid (HDEHP) | Eu(III), Nd(III) | Formation of mixed complexes containing both ligands, leading to synergistic extraction. iaea.org |

| Cyanex 923 + Di-2-ethylhexyl phosphoric acid (D2EHPA) | Cerium(IV) | Synergistic extraction from sulfuric acid solutions. researchgate.net |

Application in Ion-Selective Membrane Electrodes as Solvent Mediators

Tris(2-ethylhexyl)phosphine oxide (TEHPO) has demonstrated significant utility as a solvent mediator in the construction of ion-selective membrane electrodes. Its chemical properties make it particularly effective in enhancing the sensitivity and selectivity of these electrochemical sensors for specific ions.

A notable application of this compound oxide is in the development of a highly selective and sensitive membrane electrode for the detection of serotonin (B10506). researchgate.netelsevier.com In this context, a series of solvent mediators containing a phosphoryl (P=O) group were investigated, including tris(2-ethylhexyl)phosphate, bis(2-ethylhexyl) 2-ethylhexylphosphonate, and 2-ethylhexyl bis(2-ethylhexyl)phosphinate. researchgate.netelsevier.com Research indicated that replacing the alkoxy groups attached to the phosphorus atom with alkyl groups, as is the case with this compound oxide, significantly strengthened the electrode's response to serotonin. researchgate.netelsevier.com This structural modification also led to a remarkable suppression of interference from inorganic cations such as sodium (Na⁺). researchgate.netelsevier.com

The optimal formulation for the serotonin-selective electrode involved a combination of this compound oxide as the solvent mediator and sodium tetrakis[3,5-bis(2-methoxyhexafluoro-2-propyl)phenyl]borate as an ion-exchanger within a poly(vinyl chloride) (PVC) membrane. researchgate.netelsevier.com This electrode exhibited superior performance characteristics, particularly in physiological saline conditions containing 150 mM NaCl and 10 mM NaH₂PO₄/Na₂HPO₄ at a pH of 7.4. researchgate.netelsevier.com The performance of this electrode represents a significant advancement in the direct potentiometric measurement of serotonin. researchgate.netelsevier.com

The research findings for the this compound oxide-based serotonin-selective electrode are detailed in the table below.

| Parameter | Value | Conditions |

| Detection Limit | 9 x 10⁻⁶ M | Physiological saline (150 mM NaCl, 10 mM NaH₂PO₄/Na₂HPO₄, pH 7.4) |

| Slope | 55.2 mV per concentration decade | Physiological saline (150 mM NaCl, 10 mM NaH₂PO₄/Na₂HPO₄, pH 7.4) |

| Selectivity | Over 10³ times more selective for serotonin than for inorganic cations (Na⁺, K⁺) and lipophilic quaternary ammonium (B1175870) ions (acetylcholine, (C₂H₅)₄N⁺) | Not specified |

The enhanced selectivity of the electrode is a critical feature, as it allows for the accurate measurement of serotonin in complex biological samples where other ions are present in high concentrations. researchgate.netelsevier.com The electrode's high selectivity for serotonin over common inorganic cations and other lipophilic quaternary ammonium ions is a key advantage. researchgate.netelsevier.com The successful application of this electrode for measuring serotonin released from platelets, with results that correlated well with conventional fluorimetric assays, further underscores its practical utility and reliability. researchgate.netelsevier.com

Materials Science and Nanotechnology Applications

Role in Nanoparticle Synthesis and Surface Functionalization

Tris(2-ethylhexyl)phosphine and other long-chain alkylphosphines are pivotal in the solution-phase synthesis of high-quality inorganic nanocrystals. Their multifunctional nature allows them to act as solvents, stabilizing ligands, and even as reactants, providing a high degree of control over the final nanoparticle characteristics.

This compound as a Coordinating Solvent and Ligand in Nanocrystal Formation

Long-chain alkylphosphines, such as this compound and its close analog tri-n-octylphosphine (TOP), serve multiple crucial roles in the synthesis of colloidal nanocrystals. Due to their high boiling points, they are excellent solvents for "hot-injection" synthesis, a common method for producing monodisperse nanoparticles. In this process, precursor materials are rapidly injected into a hot coordinating solvent, triggering nucleation and subsequent controlled growth of the crystals.

As a ligand, this compound coordinates to the surface of the growing nanocrystals. This coordination is critical for several reasons:

Stabilization : The bulky 2-ethylhexyl groups provide a steric barrier that prevents the nanoparticles from aggregating, ensuring they remain as a stable colloidal dispersion.

Solubility : The aliphatic chains of the phosphine (B1218219) make the inorganic nanocrystals soluble in nonpolar organic solvents, which is essential for their purification and further processing.

Reactivity Modulation : The phosphine ligand can modulate the reactivity of the metal precursors, influencing the kinetics of nanoparticle nucleation and growth. The interaction between the phosphorus atom and the nanoparticle surface is a key factor in providing stabilization during synthesis chemicalbook.com.

The phosphine group (PR₃) interacts with the metal atoms on the nanocrystal surface, while the long alkyl chains extend into the solvent medium chemicalbook.com. This dynamic capping layer is fundamental to controlling the synthesis and enabling the isolation of uniform nanoparticles.

Influence on Nanocrystal Growth Mechanisms and Morphology

The morphology—shape and size—of nanocrystals is largely dictated by the kinetics of their growth, which can be precisely manipulated by the choice of ligands. Alkylphosphines like this compound play a significant role in directing the anisotropic growth of nanocrystals.

Metal-ligand interactions are essential for controlling the size, shape, and composition of nanoparticles nih.gov. Ligands can selectively bind to specific crystallographic facets of a growing nanocrystal. This selective adhesion can either passivate (slow down growth on) or activate (speed up growth on) certain crystal faces. For instance, by binding more strongly to one set of facets, the ligand can inhibit growth in that direction while allowing faster growth along other axes, leading to the formation of nanorods or other non-spherical shapes instead of simple quantum dots nih.govresearchgate.net.

The concentration and chemical nature of the phosphine ligand are critical variables. A higher concentration of the ligand generally leads to smaller nanoparticles by stabilizing a larger number of nuclei and limiting their subsequent growth. The branched structure of the 2-ethylhexyl groups, compared to linear chains like in tri-n-octylphosphine, can also influence packing density on the nanoparticle surface, further affecting growth and stability.

| Parameter | Role of this compound / Alkylphosphines | Effect on Nanocrystal Properties |

|---|---|---|

| Coordinating Solvent | Provides a high-temperature reaction medium for precursor decomposition and crystal growth. | Enables the synthesis of highly crystalline nanoparticles. |

| Surface Ligand | Dynamically binds to the nanocrystal surface, providing colloidal stability. | Prevents aggregation; allows for size and shape control. |

| Morphology Control | Selective adhesion to specific crystal facets alters relative growth rates. | Directs the formation of spheres, rods, wires, and other complex shapes nih.gov. |

| Size Control | Modulates monomer reactivity and passivates the surface to limit growth. | Higher ligand concentration typically results in smaller nanocrystals. |

Investigation of Ligand Interactions and Transformations during Nanoparticle Synthesis

The role of phosphine ligands extends beyond simple surface passivation. They are often active participants in the chemical reactions that form the nanocrystals. One of the most significant transformations is the oxidation of the phosphine to phosphine oxide. For example, in the synthesis of metal chalcogenide (e.g., CdSe) nanocrystals, tertiary phosphines can serve as a carrier for the chalcogen precursor (sulfur or selenium). The phosphine-chalcogen bond is reactive and breaks at high temperatures, delivering the chalcogen for reaction with the metal precursor researchgate.net.

Organophosphorus Compounds in Polymer Stabilization through Chemical Interactions

Organophosphorus compounds are a vital class of additives used to protect polymers from degradation during high-temperature processing and throughout their service life. Their primary function is to act as antioxidants, interrupting the auto-catalytic oxidation cycle that leads to polymer chain scission, discoloration, and loss of mechanical properties pqri.org.

These compounds, particularly organophosphites, function as "secondary" antioxidants or hydroperoxide decomposers. During polymer processing, high temperatures and shear forces generate polymer radicals (R•), which react with oxygen to form peroxy radicals (ROO•). These peroxy radicals can abstract a hydrogen atom from the polymer chain, creating a hydroperoxide (ROOH) and another polymer radical, thus propagating the degradation cycle.

Organophosphites intervene by reducing the hydroperoxides to stable alcohols, a process in which the phosphite (B83602) is oxidized to a phosphate (B84403) pqri.org. This action removes the hydroperoxides, which would otherwise break down into highly reactive and damaging alkoxy and hydroxy radicals.

The general reaction is: ROOH + P(OR')₃ → ROH + O=P(OR')₃

Beyond processing stability, certain organophosphorus compounds are used as flame retardants and plasticizers wikipedia.orgca.gov. When used as flame retardants, they can function in either the gas phase (by releasing radical scavengers) or the condensed phase (by promoting the formation of a protective char layer that insulates the underlying polymer from heat and fuel sources). Organophosphorus compounds can improve the thermal stability and fire resistance of polymers like poly(vinyl alcohol) nih.gov.

| Compound Class | Function | Mechanism of Action | Example Interaction |

|---|---|---|---|

| Organophosphites | Secondary Antioxidant (Process Stabilizer) | Decomposes hydroperoxides into non-radical, stable products. | P(OR)₃ is oxidized to O=P(OR)₃ pqri.org. |

| Organophosphates | Flame Retardant, Plasticizer | Promotes char formation in the condensed phase or acts as a radical trap in the gas phase. | Physical and chemical interactions that alter combustion pathways wikipedia.orgnih.gov. |

Design of Advanced Materials through Phosphine Functionalization

The unique electronic and steric properties of the phosphine group make it a powerful functional moiety for the design of advanced materials. By incorporating phosphine ligands into polymers, porous frameworks, and molecular complexes, materials with tailored catalytic, electronic, and responsive properties can be created.

Phosphine-functionalized materials are particularly prominent in the field of catalysis. The phosphorus atom's lone pair of electrons allows it to coordinate strongly to a wide range of transition metals, making phosphines excellent ligands for stabilizing metal centers in catalysts. By tethering phosphine groups to solid supports like polymers or metal-organic frameworks (MOFs), homogeneous catalysts can be heterogenized. This approach combines the high activity and selectivity of homogeneous catalysts with the ease of separation and recyclability of heterogeneous catalysts researchgate.net.

Recent research has focused on creating phosphine metal-organic frameworks (P-MOFs), which are crystalline porous materials containing phosphorus functional groups within their pores researchgate.net. These materials offer novel opportunities for metal-supported catalysis. Similarly, phosphine-functionalized polymers and dendrimers can be used to complex and stabilize metal nanoparticles, creating robust and reusable catalysts for various chemical transformations mdpi.com.

Furthermore, the reactivity of the phosphine group itself can be exploited. Ylide-functionalized phosphines, for example, exhibit strong electron-donating abilities, making them highly effective ligands in challenging catalytic reactions like Buchwald-Hartwig aminations researchgate.net. The ability to tune the electronic and steric environment around the phosphorus atom through synthetic chemistry allows for the rational design of ligands and materials for specific applications, from catalysis to chemical sensing and advanced electronics acs.orgacs.org.

Analytical and Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation and Reaction Monitoring

NMR spectroscopy is a cornerstone technique for the characterization of Tris(2-ethylhexyl)phosphine, offering detailed insights into both the organic (¹H) and phosphorus (³¹P) components of the molecule.

The ¹H NMR spectrum of this compound is dominated by signals corresponding to the protons of the three 2-ethylhexyl chains. Due to the significant overlap of signals from the long alkyl chains, the spectrum appears complex in the aliphatic region. However, distinct signals for the terminal methyl groups and the methylene (B1212753) group adjacent to the phosphorus atom can typically be resolved. The integration of these signals confirms the ratio of protons in the molecule, consistent with its structure. The chemical shifts are largely influenced by the electron-donating alkyl groups.

| Assignment | Expected Chemical Shift (ppm) | Description |

| CH₃ (terminal) | ~0.8-0.9 | Triplets corresponding to the two methyl groups on each chain. |

| (CH₂)₄ | ~1.2-1.4 | Broad multiplet from the overlapping methylene protons. |

| CH (chiral center) | ~1.5-1.6 | Multiplet, often complex due to diastereotopicity. |

| P-CH₂ | ~1.4-1.5 | Multiplet, coupled to both the phosphorus atom and adjacent protons. |

Note: Data is estimated based on spectral data for analogous compounds like Tris(2-ethylhexyl)amine and general principles of NMR spectroscopy.

³¹P NMR spectroscopy is exceptionally sensitive to the electronic environment of the phosphorus atom and is the definitive method for characterizing organophosphorus compounds. For this compound, a single resonance is expected in the typical region for trialkylphosphines, which confirms the presence of a trivalent phosphorus (P(III)) atom. trilinkbiotech.com

This technique is also invaluable for monitoring chemical reactions, such as oxidation. The oxidation of the phosphine (B1218219) to this compound oxide results in a significant downfield shift of the ³¹P signal, providing a clear and quantitative method to track the reaction's progress. magritek.com

| Phosphorus Species | Expected Chemical Shift (ppm) |

| This compound (P(III)) | -30 to -50 |

| This compound oxide (P(V)) | +40 to +50 |

Note: The expected chemical shift for the phosphine is based on the known ranges for trialkylphosphines. The shift for the phosphine oxide is based on typical values for trialkylphosphine oxides.

Infrared (IR) Spectroscopy for Functional Group Identification and Conformational Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in this compound by detecting the vibrational frequencies of its chemical bonds. The spectrum is characterized by strong absorptions corresponding to the C-H bonds of the numerous alkyl groups. The P-C stretching vibration is also a key diagnostic feature, although it may be of weak to medium intensity. unam.mxresearchgate.net The absence of a strong absorption band around 1150-1250 cm⁻¹, which is characteristic of the P=O stretch, confirms that the compound is in the phosphine state and not the phosphine oxide. researchgate.net

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| C-H Stretch (Alkyl) | 2850 - 2960 | Strong |

| C-H Bend (CH₂, CH₃) | 1375 - 1465 | Medium |

| P-C Stretch | 650 - 770 | Weak-Medium |

Note: Wavenumbers are based on typical values for trialkylphosphines and long-chain alkanes.

Mass Spectrometry Techniques for Compound Identification and Purity Assessment (e.g., GC-MS, High-Resolution MS)

Mass spectrometry (MS) is a powerful tool for determining the molecular weight and elemental composition of this compound, as well as for assessing its purity. When coupled with Gas Chromatography (GC-MS), it allows for the separation and identification of the compound from a mixture.

Under electron ionization (EI), the molecular ion ([M]⁺) may be observed, though it can be weak due to the molecule's propensity to fragment. The fragmentation pattern is typically characterized by the sequential loss of the 2-ethylhexyl chains. chemguide.co.uk High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to confirm the elemental formula (C₂₄H₅₁P).

| Ion | Expected m/z | Description |

| [C₂₄H₅₁P]⁺ | 370.37 | Molecular Ion (M⁺) |

| [M - C₈H₁₇]⁺ | 257.25 | Loss of one ethylhexyl radical |

| [M - 2(C₈H₁₇)]⁺ | 144.13 | Loss of two ethylhexyl radicals |

| [C₈H₁₇]⁺ | 113.13 | Ethylhexyl cation |

Note: m/z values are calculated based on the monoisotopic mass of the expected fragments.

X-ray Diffraction (XRD) and Crystal Structure Analysis for Solid-State Molecular Geometry

X-ray Diffraction (XRD) on a single crystal is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state, providing accurate data on bond lengths and angles. However, as this compound is a liquid at room temperature, obtaining a single crystal suitable for XRD would require low-temperature crystallographic techniques.

To date, a crystal structure for this compound has not been reported in the crystallographic databases. For illustrative purposes, XRD analysis of a related compound, tris[2-(4-pyridyl)ethyl]phosphine oxide, revealed a structure where the geometry around the phosphorus atom and the conformation of the alkyl chains were precisely determined. mdpi.com A similar analysis of this compound would be expected to show a pyramidal geometry around the central phosphorus atom, with C-P-C bond angles of approximately 100-105°.

Dielectric Spectroscopy and Related Techniques for Molecular Dynamics Studies in Confined Systems

Dielectric Spectroscopy (DS) is a technique used to study the rotational motion of polar molecules and their relaxation dynamics. nih.gov While specific DS studies on this compound are not available, research on the closely related Tris(2-ethylhexyl)phosphate (TEHP) demonstrates the utility of this technique. osti.gov

In these studies, DS is used to investigate the molecular order and dynamics of the liquid when confined within nanopores. The technique traces the dynamic glass transition and reveals how molecular mobility is affected by geometric confinement. osti.gov An enhancement in molecular mobility is often observed with decreasing pore diameter, attributed to changes in the liquid's density under confinement. Similar studies on this compound would provide valuable insights into its conformational dynamics and its behavior in constrained environments, which is relevant for its applications as a solvent or ligand in various systems.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to modern computational chemistry. DFT has become a primary method for studying phosphine (B1218219) and phosphine oxide compounds due to its balance of computational cost and accuracy. These calculations can determine molecular structures, energies, and various electronic properties, providing a detailed, molecular-level understanding of chemical behavior.

DFT calculations are instrumental in elucidating the electronic structure of a molecule, which dictates its reactivity. For a phosphine ligand like Tris(2-ethylhexyl)phosphine, key electronic properties of interest would include the charge distribution, the energies of the frontier molecular orbitals (HOMO and LUMO), and the electrostatic potential map.

The phosphorus atom's lone pair of electrons is central to the ligand's function as a Lewis base. DFT calculations would quantify the energy and spatial distribution of the HOMO, which is typically localized on the phosphorus lone pair. The energy of the HOMO is a direct indicator of the ligand's nucleophilicity and its ability to donate electrons to a metal center. The LUMO energy, conversely, relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial parameter for assessing the molecule's chemical stability and reactivity.

While specific data for this compound is not available, studies on other phosphine ligands use these DFT-derived properties to predict their reactivity in catalysis and coordination chemistry.

The three flexible 2-ethylhexyl chains of this compound give rise to a complex conformational landscape. Each C-C bond in the alkyl chains can rotate, leading to a multitude of possible low-energy conformers.

A thorough computational analysis would involve:

Potential Energy Surface (PES) Scan: Systematically rotating key dihedral angles to identify stable conformers (local minima on the PES) and the energy barriers for interconversion (transition states).

Geometry Optimization: Fully optimizing the geometry of each identified conformer to determine its precise structure and relative energy.

Boltzmann Distribution: Calculating the relative populations of these conformers at a given temperature to understand the dominant structures in a real-world sample.

The steric bulk of the ligand, a critical factor in its coordination chemistry, is determined by this conformational arrangement. The Tolman cone angle, a common measure of steric hindrance, could be calculated for the most stable conformers to predict how the ligand will pack around a metal center.

Computational methods can predict the redox properties of molecules, such as their ionization potentials and electron affinities, which are related to their oxidation and reduction potentials. For this compound, the primary redox event of interest is the oxidation of the P(III) center to P(V), often forming the corresponding phosphine oxide.

Theoretical calculations can determine the energy change associated with this oxidation process. Furthermore, cyclic voltammetry results can be simulated computationally to predict redox potentials. For instance, studies on cerium complexes have utilized DFT to explore electronic structures and have probed redox chemistry through cyclic voltammetry, providing insights into the ability of ligands to stabilize different metal oxidation states. researchgate.net Such calculations for this compound would be valuable for understanding its stability towards oxidation and its potential use in redox-sensitive applications.

The properties and reactivity of a molecule can be significantly influenced by its solvent environment. The Polarizable Continuum Model (PCM) is a widely used computational method to account for these effects. cas.cn In PCM, the solvent is modeled as a continuous medium with a specific dielectric constant, and the solute is placed within a cavity in this continuum. This approach allows for the calculation of solvation energies and the effect of the solvent on the molecule's structure and properties.

For example, DFT calculations combined with PCM have been successfully used to understand the extraction processes involving organophosphorus extractants like TEHPO. cas.cn These studies calculate the phase transfer energy of the extractant and its metal complexes between an aqueous phase and an organic phase, providing a theoretical explanation for the observed extraction efficiency. cas.cn A similar approach for this compound would be essential for modeling its behavior in solution, particularly in applications like solvent extraction.

Prediction of Coordination Behavior and Ligand-Metal Interactions

A primary application of phosphines is as ligands in coordination complexes. Computational modeling is a key tool for predicting how this compound would interact with various metal ions. DFT calculations can be used to model the geometry, stability, and bonding nature of the resulting metal-phosphine complexes.

Key aspects that can be computationally investigated include:

Binding Energies: Calculating the energy released upon the formation of the metal-phosphine bond to predict the stability of the complex.

Bonding Analysis: Using tools like the Natural Bond Orbital (NBO) analysis or the Quantum Theory of Atoms in Molecules (QTAIM) to characterize the nature of the metal-ligand bond (e.g., its degree of covalent vs. ionic character).

Geometric Parameters: Predicting bond lengths and angles within the coordination sphere. Infrared vibrational frequencies, such as the metal-phosphorus stretching frequency, can also be calculated and compared with experimental data. cdnsciencepub.com

These computational predictions help rationalize experimental observations and guide the design of new catalysts and coordination compounds.

Computational Modeling of Solvent Extraction Mechanisms and Efficiencies

This compound and its derivatives are relevant to solvent extraction processes for metal separation and recovery. Computational modeling provides molecular-level insights into the mechanisms and efficiencies of these systems.

Theoretical studies, particularly those on the analogous extractant this compound oxide (TEHPO), demonstrate how these calculations are applied. cas.cnresearchgate.net Researchers use DFT in conjunction with the PCM to model the entire extraction process. This involves calculating the energies of all species in both the aqueous and organic phases:

The free extractant molecule.

The solvated metal ion in the aqueous phase.

The resulting metal-extractant complex in the organic phase.

Conclusions and Future Research Outlook

Summary of Key Academic Contributions and Paradigms

Tris(2-ethylhexyl)phosphine, a sterically hindered and electron-rich trialkylphosphine, has primarily found its academic footing in the realm of coordination chemistry and catalysis. Its significant steric bulk and strong electron-donating properties, characteristic of trialkylphosphines, make it an effective ligand for stabilizing metal centers and promoting catalytic activity, particularly in cross-coupling reactions. tcichemicals.com The 2-ethylhexyl groups create a large cone angle around the phosphorus atom, which can influence the coordination number and geometry of metal complexes, often favoring the formation of monoligated, highly active catalytic species. arkat-usa.org This steric hindrance is a key feature that has been explored in the design of modern phosphine (B1218219) ligands to enhance catalytic efficiency. nih.govresearchgate.netrsc.org

The primary academic contributions involving compounds structurally related to this compound, such as its oxide and phosphate (B84403) analogues, have been predominantly in the field of solvent extraction and separation science. For instance, this compound oxide has been effectively utilized as a solvent mediator in the construction of ion-selective electrodes and in the extraction of various metals. kuleuven.be While not directly studying the phosphine itself, this research highlights the significant interaction potential of the 2-ethylhexyl chains with other chemical species, a property that is also relevant to the phosphine's role as a ligand.

In the broader context of bulky phosphine ligands, research has established a paradigm where increased steric bulk and electron-donating ability lead to enhanced catalytic performance in challenging cross-coupling reactions, such as those involving unreactive aryl chlorides. arkat-usa.org Although specific studies detailing the extensive use of this compound in a wide array of catalytic systems are not as prevalent as for other bulky phosphines like tri-tert-butylphosphine, the existing knowledge on similar ligands provides a strong framework for understanding its potential contributions. The underlying principle is that the combination of steric and electronic effects in ligands like this compound is crucial for achieving high efficiency in modern catalysis. nih.govresearchgate.net

A summary of the key paradigms associated with bulky trialkylphosphine ligands, which are applicable to this compound, is presented in the table below.

| Paradigm | Description | Relevance to this compound |

| Steric Hindrance | The large steric footprint of the alkyl groups influences the coordination environment of the metal center, often leading to lower coordination numbers and promoting reductive elimination. nih.govscut.edu.cn | The three 2-ethylhexyl groups provide significant steric bulk. |

| Electron Donating Ability | As a trialkylphosphine, it is a strong σ-donor, increasing the electron density on the metal center and facilitating oxidative addition. tcichemicals.com | This property is fundamental to its role as an activating ligand in catalysis. |

| Ligand for Cross-Coupling | Bulky phosphines are well-established as effective ligands for palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds. rsc.orgnih.gov | Inferred to be a potent ligand for various cross-coupling reactions. |

| Solvent Extraction | The corresponding oxide is a known extractant, suggesting the lipophilic nature of the 2-ethylhexyl chains is suitable for phase-transfer applications. kuleuven.be | The phosphine's lipophilicity could be exploited in biphasic catalysis. |

Identification of Current Research Gaps and Challenges

Despite the well-understood general characteristics of bulky trialkylphosphines, there are significant research gaps specifically concerning this compound. A primary challenge is the limited volume of dedicated academic studies on its synthesis, characterization, and application in catalysis compared to other sterically demanding phosphines.

Specific Research Gaps Include:

Detailed Catalytic Studies: While its potential as a ligand in cross-coupling reactions can be inferred, there is a lack of comprehensive studies that systematically evaluate its performance in various catalytic transformations (e.g., Suzuki, Buchwald-Hartwig, Heck reactions) and compare it against other established bulky phosphine ligands.

Coordination Chemistry: There is a scarcity of published research on the synthesis and crystallographic characterization of metal complexes of this compound. dntb.gov.uamdpi.com Such studies are crucial for understanding its bonding parameters, coordination modes, and the structural basis for its catalytic activity.

Comparative Ligand Profiling: A systematic comparison of the steric and electronic parameters of this compound with other common bulky phosphines is not readily available. Quantifying properties like its cone angle and Tolman electronic parameter would provide a more precise understanding of its ligand properties.

Synthesis and Functionalization: While general methods for the synthesis of trialkylphosphines are known, specific high-yield and scalable synthetic routes to this compound are not extensively documented in academic literature. Furthermore, the synthesis of derivatives of this compound with tailored electronic or steric properties remains an unexplored area.

Application Beyond Catalysis: The potential applications of this compound in areas such as materials science, nanoparticle synthesis, or as a reagent in organic synthesis are largely unexplored.

A significant challenge in the study of this compound is its air-sensitivity, a common trait for electron-rich trialkylphosphines, which necessitates handling under inert conditions. This may have contributed to the preference for studying its more stable oxide and phosphate counterparts.

Emerging Research Directions in this compound Chemistry and its Derivatives

The future research landscape for this compound and its derivatives is ripe with opportunities, primarily stemming from the existing gaps in the literature. The unique combination of its steric and electronic properties suggests several promising avenues for investigation.

Emerging Research Directions:

Advanced Catalysis: A key direction is the systematic investigation of this compound as a ligand in a broader range of catalytic reactions. This includes its application in challenging coupling reactions involving sterically demanding substrates or unreactive starting materials. Furthermore, its potential in asymmetric catalysis, possibly through the synthesis of chiral derivatives, is an exciting and unexplored frontier.

Development of Novel Derivatives: The synthesis of derivatives of this compound could lead to new ligands with fine-tuned properties. For example, the introduction of functional groups on the alkyl chains could enable the development of water-soluble catalysts or ligands that can be immobilized on solid supports for easier catalyst recovery and recycling.

Computational and Mechanistic Studies: In silico studies, such as Density Functional Theory (DFT) calculations, can provide valuable insights into the steric and electronic properties of this compound and its metal complexes. mdpi.com These computational approaches can help in understanding reaction mechanisms and in the rational design of new catalysts based on this ligand.

Materials Science Applications: The bulky and lipophilic nature of this compound could be exploited in the synthesis and stabilization of nanoparticles and quantum dots. Its role as a capping agent could influence the size, shape, and surface properties of these nanomaterials.

Exploration of "Frustrated Lewis Pair" Chemistry: The significant steric hindrance of this compound makes it a potential candidate for the formation of Frustrated Lewis Pairs (FLPs) when combined with a bulky Lewis acid. FLPs are known to activate small molecules like H₂, CO₂, and olefins, opening up new avenues for catalysis.

The table below outlines potential areas for future research and their potential impact.

| Research Direction | Potential Impact |

| Systematic Catalytic Screening | Elucidation of the full catalytic potential of this compound and its establishment as a valuable tool in synthetic organic chemistry. |

| Synthesis of Functionalized Derivatives | Development of more sustainable and versatile catalytic systems with enhanced recyclability and applicability in green chemistry. |

| Computational Modeling | Deeper understanding of structure-activity relationships, enabling the rational design of next-generation catalysts. |

| Nanomaterial Synthesis | Creation of novel nanomaterials with tailored properties for applications in electronics, optics, and medicine. |

| Frustrated Lewis Pair Chemistry | Discovery of new metal-free catalytic transformations for small molecule activation and green synthesis. |

Q & A

Q. What are the optimal synthetic routes for producing high-purity Tris(2-ethylhexyl)phosphine?

this compound is typically synthesized via the reaction of phosphorus trichloride (PCl₃) with 2-ethylhexyl Grignard or organolithium reagents under inert atmospheres. Purification involves distillation or column chromatography to remove unreacted precursors and byproducts. For phosphine oxides like this compound oxide (TEHPO), oxidation of the parent phosphine is a common pathway, requiring strict control of reaction conditions to avoid unintended oxidation .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Key techniques include:

- ³¹P NMR spectroscopy : Directly probes the phosphorus environment, with chemical shifts typically between −20 to −50 ppm for tertiary phosphines.

- Mass spectrometry (MS) : Confirms molecular weight and fragmentation patterns.

- FT-IR spectroscopy : Identifies P–C and C–H stretching vibrations. Cross-referencing with databases like NIST Chemistry WebBook ensures accurate spectral assignments .

Q. What chromatographic methods are suitable for purity analysis?